molecular formula C23H22FN5O2 B2563522 N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 852450-37-4

N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2563522
CAS No.: 852450-37-4
M. Wt: 419.46
InChI Key: QHESKLXUULWYFY-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core. This heterocyclic scaffold is substituted with a 4-fluorophenyl group at position 1 and an acetamide-linked 4-butylphenyl moiety at position 3.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-2-3-4-16-5-9-18(10-6-16)27-21(30)14-28-15-25-22-20(23(28)31)13-26-29(22)19-11-7-17(24)8-12-19/h5-13,15H,2-4,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHESKLXUULWYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the butylphenyl and fluorophenyl groups. Common reagents used in these reactions include various amines, aldehydes, and halogenated compounds under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Effects on the Acetamide Side Chain

  • Compound A : 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
    • Molecular Formula : C₂₂H₁₆F₄N₅O₂
    • Key Features : The acetamide side chain is substituted with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability due to its electron-withdrawing nature but may reduce solubility compared to alkyl chains like butyl .
  • Compound B: 2-(4-fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide () Molecular Formula: C₂₄H₂₀FN₇O₂ Key Features: The acetamide is attached to a pyrazole ring fused to the pyrazolo[3,4-d]pyrimidinone core.

Core Modifications and Hybrid Structures

  • Compound C: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Molecular Formula: C₂₈H₂₂F₂N₆O₄S Key Features: Incorporates a chromen-4-one moiety, expanding the conjugated system. The sulfonamide group may enhance solubility and target affinity. Reported melting point: 175–178°C; mass: 589.1 (M⁺+1) .

Pyrimidine-Indole and Triazole Derivatives

Pyrimido[5,4-b]indole Analogues

  • Compound D : N-(4-fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide ()
    • Molecular Formula : C₂₆H₂₁FN₄O₃S
    • Key Features : The indole-pyrimidine hybrid and sulfanyl group may improve DNA intercalation or topoisomerase inhibition .

Triazole-Based Acetamides

  • Compound E : 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide ()
    • Molecular Formula : C₂₀H₁₄BrFN₆OS
    • Key Features : Bromophenyl and pyridinyl substituents enhance hydrophobicity, while the triazole core offers hydrogen-bonding sites .

Data Table: Structural and Physicochemical Comparisons

Compound Core Structure Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidinone C₂₃H₂₃FN₅O₂ 427.46 g/mol 4-butylphenyl, 4-fluorophenyl Inferred lipophilicity from butyl
Compound A Pyrazolo[3,4-d]pyrimidinone C₂₂H₁₆F₄N₅O₂ 474.39 g/mol 2-(trifluoromethyl)phenyl High metabolic stability
Compound B Pyrazolo[3,4-d]pyrimidinone C₂₄H₂₀FN₇O₂ 481.46 g/mol 3-methylpyrazole, phenyl Steric hindrance from methyl
Compound C Pyrazolo[3,4-d]pyrimidinone C₂₈H₂₂F₂N₆O₄S 588.57 g/mol Chromen-4-one, sulfonamide MP: 175–178°C; Mass: 589.1
Compound E Triazole C₂₀H₁₄BrFN₆OS 501.34 g/mol Bromophenyl, pyridinyl Hydrophobic interactions

Key Research Findings and Implications

Core Modifications : Hybrid structures like Compound C’s chromen-4-one extension demonstrate that fused aromatic systems can enhance binding to planar targets (e.g., kinases) but may complicate synthetic accessibility .

Metabolic Stability : Trifluoromethyl and sulfonamide groups (Compounds A, C) are associated with prolonged half-lives, whereas alkyl chains (e.g., butyl) may increase CYP-mediated metabolism .

Biological Activity

N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Core Structure: Pyrazolo[3,4-d]pyrimidine
  • Functional Groups: Butylphenyl and fluorophenyl substituents
  • Molecular Formula: C21H22FN5O2
  • Molecular Weight: 395.44 g/mol

This unique configuration contributes to its diverse biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is crucial in inflammatory processes. This inhibition can result in reduced production of prostaglandins, leading to anti-inflammatory effects.
  • Protein Kinase Inhibition: Research indicates that similar compounds in the pyrazolo family may interact with various kinases involved in cell signaling pathways, potentially impacting cancer cell proliferation and survival.

Anti-inflammatory Activity

A study evaluating a series of pyrazolo derivatives demonstrated that compounds structurally related to this compound exhibited significant anti-inflammatory properties. For instance:

CompoundIC50 (μM)Selectivity
PYZ30.011High
PYZ40.200Moderate
N-(compound)1.33Moderate

These findings suggest that the compound may have comparable or superior anti-inflammatory potency compared to established COX inhibitors like Celecoxib and Rofecoxib .

Anticancer Activity

The potential anticancer properties of pyrazolo derivatives have also been explored. For example:

  • Cell Line Studies: Compounds similar to this compound were evaluated against various cancer cell lines (e.g., breast and colon cancer), showing promising results in inhibiting cell growth through apoptosis induction.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound class:

  • In Vivo Studies: Animal models treated with pyrazolo derivatives exhibited reduced inflammation markers and improved recovery rates from induced inflammatory conditions.
  • Molecular Docking Studies: Computational analyses have shown strong binding affinities of this compound to target enzymes like COX-II and various kinases.

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